1-Benzylpiperazine difumarate

Beschreibung

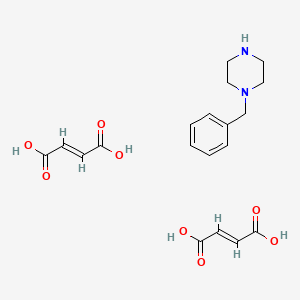

1-Benzylpiperazine (BZP) is a synthetic piperazine derivative initially explored for pharmaceutical applications, including as an antidepressant and anthelminthic agent . Its synthesis typically involves the reaction of piperazine with benzyl chloride, yielding 1-benzylpiperazine dihydrochloride, a stable and easily purified compound . While the dihydrochloride salt is well-documented in synthesis protocols, the difumarate form is another acid-addition salt variant, likely developed to enhance solubility or stability for specific applications.

BZP gained notoriety as a recreational drug in the 1990s due to its amphetamine-like stimulant effects . Despite early interest as a "failed pharmaceutical" (compounds abandoned during development), it became a prominent New Psychoactive Substance (NPS), often marketed as a "legal high" . Its effects include increased alertness and euphoria, mediated through interactions with dopamine and serotonin receptors .

Eigenschaften

CAS-Nummer |

106133-22-6 |

|---|---|

Molekularformel |

C19H24N2O8 |

Molekulargewicht |

408.4 g/mol |

IUPAC-Name |

1-benzylpiperazine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C11H16N2.2C4H4O4/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;2*5-3(6)1-2-4(7)8/h1-5,12H,6-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI-Schlüssel |

QFSTZLZUVSCZMK-LVEZLNDCSA-N |

SMILES |

C1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

C1NCCN(C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

C1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Andere CAS-Nummern |

106133-22-6 |

Verwandte CAS-Nummern |

2759-28-6 (Parent) |

Synonyme |

1-benzylpiperazine 1-benzylpiperazine dihydrochloride 1-benzylpiperazine fumarate 1-benzylpiperazine hydrochloride 1-benzylpiperazine tartrate BENZYLPIPERAZINE Egyt 2760 Egyt-2760 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Chemical Comparison of BZP and Analogs

| Compound | Substituent Group | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 1-Benzylpiperazine | Benzyl (C₆H₅CH₂) | 176.26 | Flexible benzyl group |

| TFMPP | 3-Trifluoromethylphenyl | 230.23 | Electron-withdrawing CF₃ group |

| mCPP | 3-Chlorophenyl | 172.65 | Chlorine substituent |

| 1-(4-Methoxyphenyl)piperazine | 4-Methoxyphenyl | 192.25 | Methoxy electron donor |

Pharmacological Effects

- BZP: Acts as a dopamine and norepinephrine reuptake inhibitor, producing stimulant effects comparable to dexamphetamine but with lower potency .

- TFMPP : Primarily a serotonin receptor agonist, often used in combination with BZP to mimic MDMA-like effects .

- mCPP: Strong affinity for serotonin receptors (5-HT₂C), linked to anxiolytic and anorectic effects but also associated with dysphoria .

Table 2: Pharmacological and Toxicological Profiles

Toxicity and Adverse Effects

BZP exhibits a narrow safety margin, with doses as low as 4.5 tablets causing seizures, respiratory acidosis, and prolonged agitation . In contrast, mCPP’s serotoninergic activity correlates with gastrointestinal distress and dysphoria, while TFMPP’s toxicity is less documented but linked to cardiovascular strain .

Legal and Regulatory Status

BZP and its analogs have been increasingly regulated due to public health risks. The UK Misuse of Drugs Act (1971) and EU legislation now classify BZP, TFMPP, and mCPP as controlled substances . New Zealand banned BZP in 2008 following reports of severe toxicity .

Q & A

Q. Advanced: How can reaction conditions be optimized to minimize byproducts in 1-benzylpiperazine synthesis?

Methodological Answer: Byproduct formation (e.g., di-substituted piperazines) is mitigated by:

- Stoichiometric control : Limiting benzyl halide to a 1:1 molar ratio with piperazine .

- Catalytic systems : Pd/C or KI in 2-methoxyethanol improves regioselectivity .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., 79% yield for 1-benzyl-4-(3-nitropyridin-2-yl)piperazine in flow vs. 65% in batch) .

- Purification : Normal-phase chromatography (10% MeOH/EtOAc) resolves isomeric impurities .

Basic: What analytical techniques are used to detect 1-benzylpiperazine in biological matrices?

Methodological Answer:

- LC-MS/MS : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for m/z 176.26 → 91.1 (benzyl fragment) achieves LODs of 0.1 ng/mL in plasma .

- GC-MS : Electron ionization (EI) at 70 eV with DB-5MS columns identifies characteristic fragments (e.g., m/z 176 → 91, 65) .

- Immunoassays : Antibodies targeting the piperazine core provide rapid screening but require cross-reactivity validation (e.g., false positives with TFMPP) .

Q. Advanced: How can dissolution kinetics of 1-benzylpiperazine formulations be modeled for controlled-release applications?

Methodological Answer:

- In vitro models : USP Apparatus II (paddle) at 50 rpm in pH 6.8 phosphate buffer simulates intestinal release .

- Mathematical modeling : Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) equations fit dissolution profiles. For example, BZP-TFMPP "party pills" showed Fickian diffusion (n = 0.45) .

- Coating strategies : Subcoating with Kollidon VA 64 delays water penetration, extending release by 4–6 hours .

Basic: How does structural modification of 1-benzylpiperazine influence receptor binding?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂ at pyridine in 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) enhance affinity for dopamine D3 receptors (Ki = 12 nM vs. 180 nM for unmodified BZP) .

- Benzyl substitution : Fluorination at the 4-position (e.g., 1-(4-fluorobenzyl)piperazine) improves blood-brain barrier penetration (logP = 2.1 vs. 1.8 for BZP) .

- SAR studies : Radioligand displacement assays (³H-spiperone for D2/D3) quantify binding .

Q. Advanced: What computational methods predict the bioactivity of novel 1-benzylpiperazine analogs?

Methodological Answer:

- Docking simulations : AutoDock Vina models interactions with target receptors (e.g., D3 receptor PDB: 3PBL).

- QSAR models : Hammett σ constants correlate substituent electronegativity with IC50 (R² = 0.89 for acetylcholinesterase inhibition) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Basic: How are impurities in 1-benzylpiperazine synthesized via benzylation characterized?

Methodological Answer:

Q. Advanced: What strategies improve catalytic efficiency in large-scale BZP synthesis?

Methodological Answer:

- Heterogeneous catalysis : Pd/C (5 wt%) in H₂O/EtOH achieves 95% conversion at 50°C .

- Microwave-assisted synthesis : 200 W irradiation reduces reaction time from 24 h to 10 min .

- Process analytics : PAT tools (e.g., ReactIR) monitor intermediates in real-time .

Basic: What safety protocols are essential for handling 1-benzylpiperazine in vitro?

Methodological Answer:

Q. Advanced: How do salt forms (e.g., difumarate) alter physicochemical properties?

Methodological Answer:

- Solubility : Difumarate salts increase aqueous solubility (45 mg/mL vs. 8 mg/mL for freebase) via ion-dipole interactions .

- Stability : Hygroscopicity decreases (Karl Fischer: 0.5% moisture for difumarate vs. 2.3% for HCl salt) .

- Crystallography : Single-crystal XRD (Mo Kα) confirms salt formation (space group P2₁/c) .

Basic: What in vitro models assess 1-benzylpiperazine’s neurotoxicity?

Methodological Answer:

Q. Advanced: How do metabolites contribute to BZP’s toxicological profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.